molecular formula C17H23N5O4S B2591043 N-(cyclohexylmethyl)-2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 946240-90-0

N-(cyclohexylmethyl)-2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No. B2591043
CAS RN: 946240-90-0
M. Wt: 393.46
InChI Key: RQIGDIOVURSXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H23N5O4S and its molecular weight is 393.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research efforts have been directed towards synthesizing novel heterocyclic compounds, including thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, showcasing a wide range of chemical reactions and structural diversity. These efforts are pivotal for developing new pharmaceuticals, materials, and chemical entities with potential applications in drug discovery and material science (Albratty et al., 2017).

Antitumor Activity

Several studies have focused on the antitumor activities of heterocyclic compounds. Compounds with fused pyrimidine structures have shown promising inhibitory effects on different cancer cell lines, suggesting their potential as candidates for antitumor drugs. This line of research is crucial for the discovery of new chemotherapeutic agents (Albratty et al., 2017).

Antimicrobial and Antifungal Activities

Heterocyclic compounds derived from similar chemical precursors have exhibited significant antimicrobial and antifungal activities. These activities are vital for developing new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance and the need for novel antimicrobial compounds (Devi et al., 2022).

Insecticidal Properties

Some novel heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal potential against agricultural pests such as the cotton leafworm. The development of new insecticidal agents is critical for improving crop protection and agricultural productivity (Fadda et al., 2017).

Antioxidant Activity

Research into the synthesis and characterization of coordination complexes with pyrazole-acetamide derivatives has uncovered significant antioxidant activities. Antioxidants are essential for combating oxidative stress in biological systems, with implications for treating diseases linked to oxidative damage (Chkirate et al., 2019).

properties

IUPAC Name

N-(cyclohexylmethyl)-2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4S/c23-13-6-8-22(16(25)19-13)9-7-15-20-21-17(26-15)27-11-14(24)18-10-12-4-2-1-3-5-12/h6,8,12H,1-5,7,9-11H2,(H,18,24)(H,19,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIGDIOVURSXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CSC2=NN=C(O2)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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